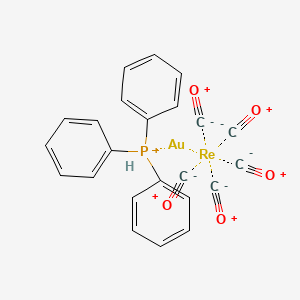
(Pentacarbonylrhenio)(triphenylphosphine)gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentacarbonylrhenio)(triphenylphosphine)gold is a coordination compound that features a gold atom coordinated to a triphenylphosphine ligand and a rhenium atom coordinated to five carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pentacarbonylrhenio)(triphenylphosphine)gold typically involves the reaction of chloro(triphenylphosphine)gold(I) with pentacarbonylrhenium(I) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or diethyl ether. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Pentacarbonylrhenio)(triphenylphosphine)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as triphenylphosphine or carbonyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield rhenium(VII) species, while substitution reactions can produce a variety of gold and rhenium complexes with different ligands .
Aplicaciones Científicas De Investigación
(Pentacarbonylrhenio)(triphenylphosphine)gold has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.
Medicine: Research is ongoing into its potential use in cancer therapy due to its cytotoxic properties.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (Pentacarbonylrhenio)(triphenylphosphine)gold involves its interaction with biological molecules and catalytic sites. In biological systems, the compound can inhibit enzymes such as thioredoxin reductase, leading to the generation of reactive oxygen species and disruption of cellular redox balance . In catalytic applications, the compound facilitates various chemical transformations through its ability to coordinate and activate substrates .
Comparación Con Compuestos Similares
Similar Compounds
Chloro(triphenylphosphine)gold(I): Similar in structure but lacks the rhenium component.
Pentacarbonylrhenium(I) chloride: Contains rhenium and carbonyl groups but lacks the gold and triphenylphosphine components.
Triphenylphosphine gold(I) derivatives: Similar in having gold and triphenylphosphine but differ in other ligands.
Uniqueness
(Pentacarbonylrhenio)(triphenylphosphine)gold is unique due to the combination of gold, rhenium, triphenylphosphine, and carbonyl ligands in a single molecule. This combination imparts unique electronic and structural properties, making it valuable for specific catalytic and biological applications .
Propiedades
Fórmula molecular |
C23H16AuO5PRe+ |
|---|---|
Peso molecular |
786.5 g/mol |
Nombre IUPAC |
carbon monoxide;gold;rhenium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.5CO.Au.Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;;/h1-15H;;;;;;;/p+1 |
Clave InChI |
JSXBWWHQBKPHGZ-UHFFFAOYSA-O |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


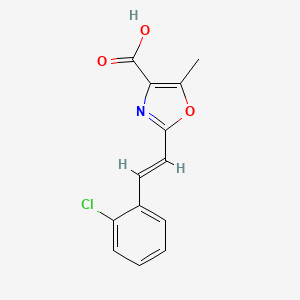

![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
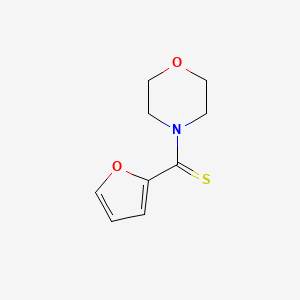
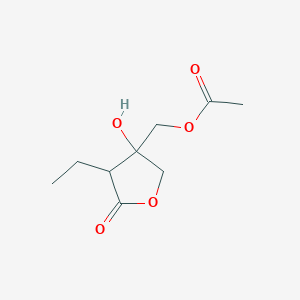
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
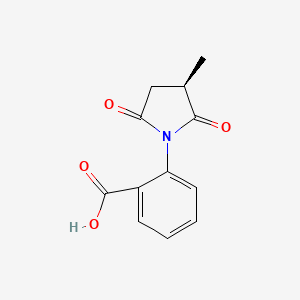
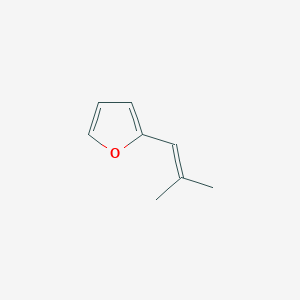
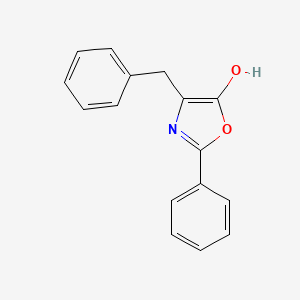
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
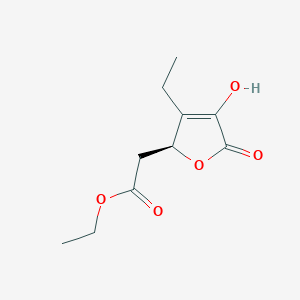

![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
